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molecular formula C9H12N2O2 B8409592 4-Dimethylamino-6-methylpyridine-2-carboxylic acid

4-Dimethylamino-6-methylpyridine-2-carboxylic acid

Cat. No. B8409592
M. Wt: 180.20 g/mol
InChI Key: CQMOEANOFLUBND-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

To a solution of 4-bromo-6-methyl-pyridine-2-carboxylic acid hydrochloride (100 mg, 0.396 mmol) in butanol (6 mL), dimethylamine (162 mg, 1.19 mmol) is added and the mixture is refluxed for 2 days. The solvent is removed in vacuo and the residue is dried under HV to give 4-dimethylamino-6-methyl-pyridine-2-carboxylic acid (102 mg) as dimethylammonium salt in form of a yellow oil; LC-MS: tR=0.48 min, [M+1]+=181.07. This material is dissolved in DCM (5 mL), methanol (0.5 mL) and triethylamine (5 mL). The solution is stirred for 5 min at rt before it is concentrated and dried under HV to give the title compound (125 mg) as triethylammonium salt in form of a pale yellow oil. 1H NMR (D6-DMSO): δ 1.20 (t, J=7.3 Hz, 18H), 3.08 (q, J=7.0 Hz, 12H), 3.17 (s, 6H), 6.80 (s, 1H), 7.14 (s, 1H), 9.75 (s br, 2H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
162 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Br[C:3]1[CH:8]=[C:7]([CH3:9])[N:6]=[C:5]([C:10]([OH:12])=[O:11])[CH:4]=1.[CH3:13][NH:14][CH3:15]>C(O)CCC>[CH3:13][N:14]([CH3:15])[C:3]1[CH:8]=[C:7]([CH3:9])[N:6]=[C:5]([C:10]([OH:12])=[O:11])[CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
Cl.BrC1=CC(=NC(=C1)C)C(=O)O
Name
Quantity
162 mg
Type
reactant
Smiles
CNC
Name
Quantity
6 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is dried under HV

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC(=NC(=C1)C)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 102 mg
YIELD: CALCULATEDPERCENTYIELD 142.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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